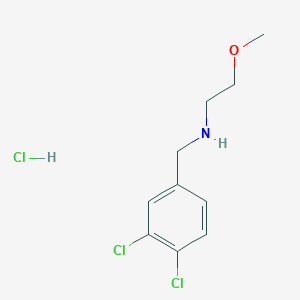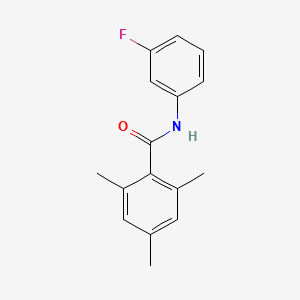![molecular formula C19H16BrClN2O2 B5358809 N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5358809.png)
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide, also known as ABAM, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. ABAM belongs to the class of compounds known as tubulin inhibitors, which are known to disrupt the formation of microtubules and inhibit cell division. In
Scientific Research Applications
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide has been studied extensively for its potential applications in cancer research. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to be effective in inhibiting tumor growth in animal models of cancer. Additionally, this compound has been shown to be effective in overcoming drug resistance in cancer cells.
Mechanism of Action
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide exerts its anti-cancer activity through its ability to inhibit tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and inhibits cell division. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase, which is essential for cell division. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells.
Advantages and Limitations for Lab Experiments
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide has several advantages for use in lab experiments. It has high potency against cancer cells, making it useful for studying the mechanisms of cancer cell death. Additionally, this compound has been shown to be effective in overcoming drug resistance in cancer cells, making it a valuable tool for studying drug resistance mechanisms. However, this compound has some limitations for use in lab experiments. It is highly toxic and must be handled with care. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide. One area of research is the development of this compound analogs with improved potency and solubility. Another area of research is the study of this compound in combination with other anti-cancer agents, which may improve its efficacy. Additionally, research is needed to better understand the mechanisms of drug resistance to this compound and to develop strategies to overcome this resistance. Finally, research is needed to explore the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in cancer research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in scientific research. This compound has been shown to have potent anti-cancer activity through its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. However, this compound has some limitations for use in lab experiments, including its toxicity and limited solubility. Future research is needed to explore the potential of this compound in cancer research and other areas of medicine.
Synthesis Methods
The synthesis of N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide involves the reaction of 2-bromo-N-(4-chlorophenyl)benzamide with allyl isocyanate in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
2-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c1-2-11-22-19(25)17(12-13-7-9-14(21)10-8-13)23-18(24)15-5-3-4-6-16(15)20/h2-10,12H,1,11H2,(H,22,25)(H,23,24)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZLEAZBICZCG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methylphenyl)acrylamide](/img/structure/B5358732.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5358739.png)

![2-[2-(4-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5358752.png)
amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5358766.png)
![N-[(1,3-dimethylpyrrolidin-3-yl)methyl]-N,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B5358768.png)
![{1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5358775.png)

![4-amino-N-{4-[2-(2,4-dichlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5358791.png)



![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358815.png)
